1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione
Description
1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative with a molecular formula of C₂₀H₂₀N₂O₅ and a molecular weight of 368.39 g/mol . The compound features a quinazoline-2,4-dione core substituted at the 1-position with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl group and at the 3-position with an ethyl group.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-4-21-19(24)14-7-5-6-8-15(14)22(20(21)25)12-16(23)13-9-10-17(26-2)18(11-13)27-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWCZCAHJPFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with anthranilic acid under acidic conditions to yield the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression. These interactions contribute to its biological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- The oxadiazole-substituted Compound III (from ) demonstrates significantly enhanced antibacterial activity compared to the target compound, suggesting that heterocyclic substituents at the 1- and 3-positions may optimize antimicrobial potency .
- The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in Y020-2155. Chlorine substituents often improve metabolic stability but may reduce solubility compared to methoxy groups .
Functional Group Contributions: The 2-methoxybenzylaminoethyl group in ’s analog introduces a secondary amine, which could enhance hydrogen bonding and solubility compared to the target compound’s ketone-linked dimethoxyphenyl group .
Research Findings and Structure-Activity Relationships (SAR)
Antibacterial Activity
- Oxadiazole Derivatives : Compounds with oxadiazole rings at the 1- and 3-positions (e.g., Compound III) exhibit marked antibacterial efficacy, with MIC values <1 µg/mL against Staphylococcus aureus . This highlights the importance of heterocyclic substituents in enhancing activity.
- Methoxy vs. Chloro Substituents : While the target compound’s 3,4-dimethoxyphenyl group may improve membrane permeability due to its lipophilic nature, the 4-chloro substituent in Y020-2157 could confer resistance to enzymatic degradation, albeit at the cost of reduced solubility .
Solubility and Pharmacokinetics
- Aminoethyl vs. Oxoethyl Linkers: The aminoethyl side chain in ’s analog may improve aqueous solubility via hydrogen bonding, whereas the oxoethyl group in the target compound relies on methoxy groups for solubility enhancement .
CNS Potential
- Piperazine-Containing Analogs : Y042-2776’s piperazine moiety is a common feature in CNS-targeting drugs due to its ability to cross the blood-brain barrier. This contrasts with the target compound, which lacks such a group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
